1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyrrolidine-based ketone derivative featuring a 2-bromopyridin-3-yl substituent on the pyrrolidine ring. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.14 g/mol. The compound combines a rigid pyridine ring with a bromine atom (enhancing electrophilic reactivity) and a pyrrolidine moiety (a five-membered saturated nitrogen heterocycle), making it a versatile intermediate in medicinal chemistry and organic synthesis. The ethanone group contributes to its polarity, influencing solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-[2-(2-bromopyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3 |
InChI Key |
SWQLONHVSMOXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-(Pyridin-3-yl)pyrrolidine
In this method, 2-(pyridin-3-yl)pyrrolidine is brominated using molecular bromine (Br₂) in dichloromethane at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, directed by the pyrrolidine’s electron-donating effect:
Key Data :
Acetylation of the Pyrrolidine Nitrogen
The brominated intermediate is acetylated using acetic anhydride ((CH₃CO)₂O) in the presence of triethylamine (Et₃N) to neutralize HBr:
Optimization Notes :
-
Catalyst : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency.
-
Temperature : Room temperature (25°C) minimizes side reactions.
Ring-Closing Metathesis (RCM) Approach
An alternative route constructs the pyrrolidine ring via RCM using Grubbs’ catalyst.
Synthesis of Diene Precursor
A diene precursor, 3-(2-bromopyridin-3-yl)-1,5-pentadiene, is prepared by coupling 2-bromo-3-iodopyridine with 1,4-pentadiene-3-amine under Stille conditions:
Ring-Closing Metathesis
The diene undergoes RCM with Grubbs’ 2nd-generation catalyst to form the pyrrolidine scaffold:
Performance Metrics :
Palladium-Catalyzed Cross-Coupling Strategies
Recent patents highlight Suzuki-Miyaura coupling to introduce the bromopyridyl group post-pyrrolidine formation.
Coupling of Pyrrolidine Boronic Ester
A pyrrolidine boronic ester reacts with 2-bromopyridine under Pd(OAc)₂ catalysis:
Conditions :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Direct Bromination | 75% | >95% | Low | $ |
| RCM | 68% | 90% | High | $$$ |
| Suzuki Coupling | 82% | 98% | Moderate | $$ |
Key Findings :
-
Direct bromination is cost-effective but requires strict temperature control.
-
RCM offers stereochemical control but suffers from catalyst costs.
-
Suzuki coupling achieves higher purity but depends on boronic ester availability.
Scalability and Industrial Considerations
Industrial routes favor the direct bromination-acetylation sequence due to:
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as pyrrolidin-2-ones.
Reduction Reactions: Reduction can lead to the formation of different pyrrolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Group 1: Brominated Aromatic/Eteroaromatic Derivatives
Key Observations :
- Bromine Position: The 2-bromo substitution on pyridine (target compound) vs.
- Trifluoroethanone Group: The trifluoromethyl group in increases electronegativity and metabolic stability compared to the ethanone group.
- Solubility: Bromopyridine derivatives (e.g., ) show lower aqueous solubility than non-halogenated analogs, impacting bioavailability.
Group 2: Pyrrolidine-Modified Derivatives
Key Observations :
- Pyrrolidine Substituents: The 2-aminopentanophenone scaffold in demonstrates high selectivity for dopamine/norepinephrine transporters, emphasizing the role of aryl groups in target specificity.
- Stereochemistry : Enantiomers of pyrrolidine derivatives (e.g., ) show marked differences in activity. For example, the S-isomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one exhibits 10-fold higher potency than the R-isomer .
- Antibacterial Activity: Quinolone-pyrrolidine hybrids () achieve potent DNA gyrase inhibition when the pyrrolidine’s 2-position is substituted with polar groups (e.g., -NH₂), balancing solubility and potency.
Group 3: Heterocyclic Ethanone Derivatives
Key Observations :
- Imidazole Coordination : The imidazole group in coordinates with heme iron, a critical binding mechanism absent in bromopyridine derivatives.
- Oral Efficacy: ’s compound shares the ethanone-imidazole motif but achieves oral antifungal activity via fungicidal action, unlike ketoconazole.
- MCHr1 Antagonism : The pyrrolidine-ethyl group in enhances CNS penetration, a property less likely in polar bromopyridine analogs.
Physicochemical and Pharmacokinetic Trends
- LogP and Permeability: Bromopyridine derivatives (LogP ~2.5–3.1) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration (e.g., ). In contrast, polar quinolone-pyrrolidine hybrids (LogP ~1.5) prioritize solubility for systemic antibacterial action .
- Molecular Weight : Most analogs fall within 200–450 g/mol, adhering to Lipinski’s rules. Exceptions (e.g., ’s MCHr1 antagonist at 433 g/mol) may require formulation optimization for oral delivery.
- Stereochemical Impact : As seen in and , enantiomeric purity is critical for activity, suggesting that the target compound’s 2-bromopyridin-3-yl configuration may influence its chiral interactions.
Biological Activity
1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352485-86-9, is a compound of interest due to its potential biological activities. This article delves into various aspects of its biological activity, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O, with a molecular weight of 264.15 g/mol. The presence of the bromopyridine moiety and the pyrrolidine ring suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating related compounds, it was found that certain pyridine derivatives exhibited effective inhibition of cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism involved cell cycle arrest and induction of apoptosis, with IC50 values indicating potent activity (e.g., IC50 = 4.64 µM for Jurkat cells) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| HeLa | TBD | TBD | |
| MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives have been reported to exhibit antibacterial and antifungal activities.
In Vitro Testing
In studies assessing the antimicrobial efficacy of related compounds, significant inhibition zones were observed against both Gram-positive and Gram-negative bacteria. For example, some pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | S. aureus | 0.0048 |
| E. coli | 0.0195 | |
| C. albicans | 0.039 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that modifications at specific positions on the pyridine or pyrrolidine rings can enhance potency and selectivity against certain biological targets.
Key Findings
- Halogen Substituents : The presence of halogen atoms significantly impacts the bioactivity, often enhancing antimicrobial properties.
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring can lead to changes in binding affinity and activity against cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethanone, and how can purity be validated?
- Synthetic Routes : Multi-step procedures typically involve coupling 2-bromo-3-pyridine derivatives with pyrrolidine intermediates, followed by acetylation. For example, brominated pyridine precursors can undergo nucleophilic substitution with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Purity Validation : Use HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., H/C NMR for structural confirmation). X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .
| Key Characterization Techniques |
|---|
| Technique |
| ------------------- |
| H NMR |
| LC-MS |
| X-ray diffraction |
Q. What safety protocols are critical when handling this compound?
- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor for decomposition via TLC .
Advanced Research Questions
Q. How can synthetic yield be optimized for the bromopyridinyl-pyrrolidine coupling step?
- Parameters :
- Solvent : Dichloromethane or DMF improves reaction efficiency .
- Catalyst : Pd-based catalysts (e.g., Pd(OAc)) enhance coupling reactions with brominated pyridines .
- Temperature : 80–100°C under inert atmosphere (N/Ar) minimizes side reactions .
- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12 hours conventional) .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Approach :
Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR to measure binding kinetics .
Structural Analysis : Perform molecular docking to identify binding modes in the pyrrolidine-acetyl region .
Dose-Response Studies : Test concentrations from 1 nM–100 µM to rule out false negatives from suboptimal dosing .
| Case Study : Conflicting IC Values |
|---|
| Assay Type |
| -------------------- |
| Fluorescence |
| Radioactive |
Q. What strategies are effective for studying this compound’s interaction with neuropharmacological targets?
- In Vitro Models : Use SH-SY5Y neuronal cells to assess dopamine receptor modulation via cAMP assays .
- In Silico Tools : MD simulations (AMBER/CHARMM) predict binding stability at the acetyl group and bromopyridine moiety .
- Cross-Species Validation : Test receptor affinity in rodent brain homogenates vs. human recombinant receptors .
Q. How can structural analogs guide SAR studies for improved potency?
- Analog Design :
- Replace bromine with Cl/F to evaluate halogen effects on target binding .
- Modify the pyrrolidine ring with methyl groups to enhance rigidity and bioavailability .
- SAR Table :
| Analog Structure | Bioactivity (IC) | Key Insight |
|---|---|---|
| 2-Chloro derivative | 12 µM | Halogen size impacts steric hindrance |
| N-Methylpyrrolidine variant | 3.5 µM | Methylation improves metabolic stability |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
